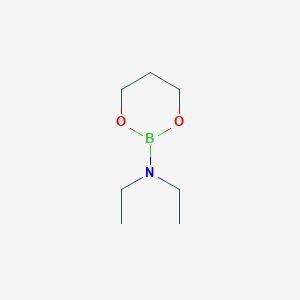
n,n-Diethyl-1,3,2-dioxaborinan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-1,3,2-dioxaborinan-2-amine is a chemical compound with the molecular formula C7H16BNO2 It is characterized by a six-membered ring structure containing boron, nitrogen, and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1,3,2-dioxaborinan-2-amine typically involves the reaction of diethylamine with boronic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
N,N-Diethyl-1,3,2-dioxaborinan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Simpler amine derivatives.
Substitution: Various substituted boron compounds.
科学的研究の応用
N,N-Diethyl-1,3,2-dioxaborinan-2-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of N,N-diethyl-1,3,2-dioxaborinan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaborinan-2-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-1,3,2-dioxaborinan-2-ol: Contains a hydroxyl group instead of an amine group.
1,3,2-Dioxaborinane: Lacks the diethylamine substituent.
Uniqueness
N,N-Diethyl-1,3,2-dioxaborinan-2-amine is unique due to its specific combination of boron, nitrogen, and oxygen atoms in a six-membered ring structure. This configuration imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of boron-containing compounds and in biological research.
特性
CAS番号 |
25031-69-0 |
|---|---|
分子式 |
C7H16BNO2 |
分子量 |
157.02 g/mol |
IUPAC名 |
N,N-diethyl-1,3,2-dioxaborinan-2-amine |
InChI |
InChI=1S/C7H16BNO2/c1-3-9(4-2)8-10-6-5-7-11-8/h3-7H2,1-2H3 |
InChIキー |
BDUGQYFOMWQDDN-UHFFFAOYSA-N |
正規SMILES |
B1(OCCCO1)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
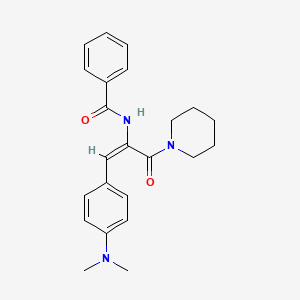
![[(E)-5-hydroxyhex-1-enyl]boronic acid](/img/structure/B14152235.png)

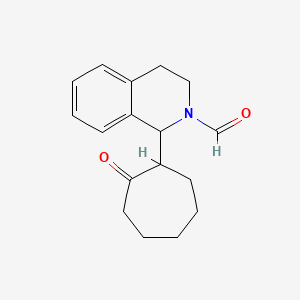
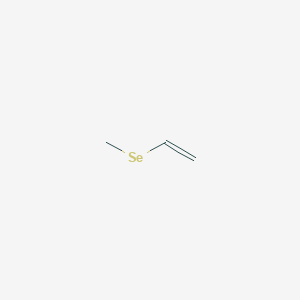
![Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B14152270.png)
![1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14152276.png)
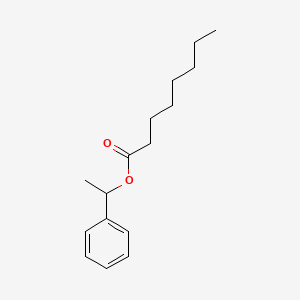
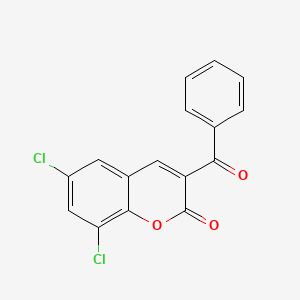
![5-(4-chlorophenyl)-2,3-bis(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14152283.png)
![3-(methylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14152285.png)


